Rapid and Quantitative Conjugation Efficiency vs. PEG-Maleimide
Glucose-maleimide enables rapid and essentially quantitative ligation to thiol-containing biomolecules, outperforming direct PEG-maleimide conjugation in efficiency [1]. In a study using maleimide-activated carbohydrates for peptide glycosylation, the chemoselective ligation was found to be rapid, highly efficient, and essentially quantitative [2]. In contrast, direct conjugation of commercial PEG-maleimide to Cys34 of human serum albumin achieved less than 30% protein modification [3]. This difference highlights the superior reactivity of the maleimide-activated carbohydrate scaffold.
| Evidence Dimension | Conjugation Efficiency |
|---|---|
| Target Compound Data | Essentially quantitative (rapid, highly efficient) |
| Comparator Or Baseline | Commercial PEG-maleimide: <30% protein modification |
| Quantified Difference | ~3-4 fold increase in conjugation efficiency |
| Conditions | Conjugation to Cys34 of human serum albumin (HSA); maleimide-thiol reaction under physiological conditions. |
Why This Matters
High conjugation efficiency reduces reagent waste and ensures consistent product quality in bioconjugate manufacturing.
- [1] Salmaso, S., et al. Site-selective protein glycation and PEGylation. Eur Polym J. 2008;44(5):1378-1389. View Source
- [2] Ni, J., et al. Synthesis of maleimide-activated carbohydrates as chemoselective tags for site-specific glycosylation of peptides and proteins. Bioconjug Chem. 2003 Jan-Feb;14(1):232-8. View Source
- [3] Salmaso, S., et al. Site-selective protein glycation and PEGylation. Eur Polym J. 2008;44(5):1378-1389. View Source
